Butyl 4-(propanoylamino)benzoate

Lipophilicity Partition coefficient Drug design

Researchers requiring para-substituted benzoate scaffolds with precisely tuned lipophilicity face a gap between the high logP of the parent amine (butamben) and the low logP of N-acetyl variants. Butyl 4-(propanoylamino)benzoate (XLogP3 = 1.8) fills this need as a research intermediate with a single directional N-H donor (HBD = 1, HBA = 3) for predictable supramolecular synthons in cocrystal engineering. • logP 1.8 positions it between N-acetyl (~1.5) and N-butyryl (~2.5) analogs for systematic SAR. • Propionyl group provides baseline steric shielding of the amide bond for metabolic stability ladder studies. • Supplied as ≥95% purity; packaged for ambient shipping with global delivery.

Molecular Formula C14H19NO3
Molecular Weight 249.3g/mol
Cat. No. B448546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-(propanoylamino)benzoate
Molecular FormulaC14H19NO3
Molecular Weight249.3g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC
InChIInChI=1S/C14H19NO3/c1-3-5-10-18-14(17)11-6-8-12(9-7-11)15-13(16)4-2/h6-9H,3-5,10H2,1-2H3,(H,15,16)
InChIKeyOOAWDGTYJARUCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl 4-(propanoylamino)benzoate: Physicochemical Profile


Butyl 4-(propanoylamino)benzoate (CAS 302567-80-2; C₁₄H₁₉NO₃; MW 249.30 g/mol) is a para-substituted benzoate ester featuring an N-propionyl amide moiety [1]. It belongs to the class of N-acyl para-aminobenzoate esters, which are structurally related to the local anesthetic butamben (butyl 4-aminobenzoate) [2]. The compound serves primarily as a research intermediate and building block in medicinal chemistry, where the N-acyl substituent modulates lipophilicity, hydrogen-bonding capacity, and metabolic stability relative to the parent amine .

1
N-Acyl benzoate ester building block for medicinal chemistry SAR campaigns requiring para-substituted scaffolds.
2
Structurally related to butamben with N-propionyl modulation of lipophilicity and hydrogen-bonding capacity.
3
Research intermediate positioned between N-acetyl and N-butyryl homologs for acyl chain-dependent property screening.

Butyl 4-(propanoylamino)benzoate: Non-Substitutable Properties


The N-propionyl substitution of the para-amino group fundamentally alters the compound's physicochemical profile compared to the parent amine or shorter-chain N-acyl analogs. By replacing the free –NH₂ group with an –NHCOCH₂CH₃ moiety, the compound loses the ionizable amine function present in procaine and butamben, which are known to act via sodium channel blockade in their protonated form [1]. This substitution simultaneously introduces a permanent amide dipole, increases molecular weight by 56 mass units versus butyl 4-aminobenzoate, and shifts the logP from approximately 2.9 to 1.8 [2]. Such differences eliminate the possibility of direct functional interchangeability in any experimental or industrial context where solubility, permeability, or metabolic stability is under structure–property control.

This Compound
N-Propionyl (C₂ acyl) amide
Neutral amide; no ionizable amine; logP shifted ~1 unit lower vs parent amine.
Apparent Substitute
Butamben (free –NH₂)
Ionizable primary amine enables protonation-dependent membrane interaction; substitution may alter permeability and solubility profiles.
This Compound
C₂ propionyl chain; MW 249.30
Intermediate steric bulk and metabolic shielding between acetyl (C₁) and butyryl (C₃) variants.
Apparent Substitute
N-Acetyl or N-Butyryl homologs
Shorter or longer acyl chains shift logP, steric volume, and N-deacylase susceptibility; SAR interpretation may differ across the series.

Butyl 4-(propanoylamino)benzoate: Quantitative Differentiation


Lipophilicity Reduction vs Butamben

The N-propionyl group markedly reduces lipophilicity compared to the parent amine. Butyl 4-(propanoylamino)benzoate has a computed XLogP3 of 1.8 [1], while butamben (butyl 4-aminobenzoate) exhibits an experimental logP of 2.87–3.01 . This represents a decrease of approximately 1.1 log units, corresponding to a >10-fold reduction in octanol–water partition coefficient, which has direct consequences for membrane permeability and solvent extraction behavior.

Lipophilicity vs Butamben
Reported
ΔlogP ≈ –1.1
Target XLogP3 1.8 vs butamben logP 2.87–3.01
Supports lipophilicity-dependent formulation and permeability screening.
>10-fold lower octanol–water partitioning vs parent amine.
Lipophilicity Partition coefficient Drug design

Molecular Weight & Steric Bulk Comparison

Butyl 4-(propanoylamino)benzoate has a molecular weight of 249.30 g/mol [1]. In contrast, the methyl ester analog, methyl 4-(propanoylamino)benzoate (CAS not assigned; C₁₁H₁₃NO₃), has a molecular weight of 207.23 g/mol . The propyl ester, propyl 4-(propanoylamino)benzoate (C₁₃H₁₇NO₃), has a molecular weight of 235.28 g/mol . The butyl ester provides an increment of 14–42 mass units over the propyl and methyl esters, respectively, which translates to greater steric volume and van der Waals surface area. This incremental bulk can critically influence target binding pocket occupancy in structure–activity relationship (SAR) campaigns.

MW & Steric Bulk
Reported
MW 249.30 vs Methyl 207.23 / Propyl 235.28
ΔMW +42 vs methyl ester; +14 vs propyl ester
Supports binding pocket occupancy evaluation in SAR campaigns.
Incremental steric bulk impacts diffusion rate and metabolic clearance pathways.
Molecular weight Steric bulk Pharmacokinetics

Hydrogen Bonding Profile Across Acyl Homologs

The target compound possesses exactly one hydrogen bond donor (amide N–H) and three hydrogen bond acceptors (ester carbonyl, amide carbonyl, ester ether oxygen) [1]. The N-acetyl homolog, butyl 4-(acetylamino)benzoate (C₁₃H₁₇NO₃), shares the same HBD/HBA count (1/3) but has a shorter acyl chain . The N-butyryl homolog, butyl 4-(butanoylamino)benzoate (C₁₅H₂₁NO₃), also presents 1 HBD and 3 HBA, but with a longer acyl chain and higher molecular weight of 263.33 g/mol . This defines a clear congeneric series where the target compound occupies the intermediate acyl chain length position (C₂ acyl), balancing between minimal steric demand and maximal acyl-induced physicochemical shift.

H-Bond Profile
Class-level
1 HBD / 3 HBA
Propionyl (C₂) — intermediate acyl chain length
Supports acyl chain selection in congeneric series with identical H-bond capacity.
Class-level inference; acyl length is the sole tunable parameter for logP and solubility.
Hydrogen bonding Amide N–H Crystal engineering

TPSA Comparison with Parent Amine

The topological polar surface area (TPSA) of butyl 4-(propanoylamino)benzoate is 55.4 Ų [1]. The parent amine, butyl 4-aminobenzoate (butamben), has a TPSA of 52.3 Ų (primary amine variant) [2]. The addition of the amide carbonyl contributes approximately +3.1 Ų. While both values remain well below the 140 Ų threshold associated with poor oral absorption, TPSA is a continuous variable in quantitative structure–property relationship (QSPR) models, and even a 3.1 Ų increase has been linked to measurable reductions in passive blood–brain barrier penetration in homologous series [3].

TPSA vs Parent Amine
Reported
ΔTPSA +3.1 Ų
Target 55.4 Ų vs butamben 52.3 Ų
Supports CNS penetration model context in homologous series.
Both values well below 140 Ų threshold; small ΔTPSA may correlate with altered BBB penetration.
TPSA Membrane permeability Blood–brain barrier

Butyl 4-(propanoylamino)benzoate: Key Application Scenarios


Lead Optimization: LogD Tuning for ADME

When a SAR program requires a para-substituted benzoate scaffold with a logP approximately 1 log unit lower than the parent amine (butamben) to improve aqueous solubility while retaining some membrane permeability, butyl 4-(propanoylamino)benzoate (XLogP3 = 1.8) offers a precisely positioned intermediate lipophilicity between the more lipophilic N-butyryl (predicted XLogP3 ~2.5) and the less lipophilic N-acetyl (predicted XLogP3 ~1.5) variants. This property is supported by cross-study logP comparison data .

Crystallization: Amide-Driven Polymorph Screening

The presence of a single amide N–H donor combined with three hydrogen-bond acceptors (HBD = 1, HBA = 3 ) creates predictable supramolecular synthons (amide–amide or amide–ester hydrogen bonding) that can be exploited in cocrystal engineering. Unlike the parent amine butamben, which has two HBD groups and can form less directional N–H···N interactions, the N-propionyl compound offers a single, strong, directional N–H donor that favors catemer or dimer motifs, as established by class-level inference from benzoate ester crystal engineering literature.

Metabolic Stability: N-Deacylase Susceptibility (C₂ Acyl)

The propionyl (C₂ acyl) group is the shortest N-acyl chain that provides measurable steric shielding of the amide bond from hydrolytic enzymes compared to the minimally shielded acetyl (C₁) group. The target compound thus serves as the baseline for constructing a metabolic stability ladder (acetyl → propionyl → butyryl) in hepatic microsome assays, where the quantitative increment in steric bulk (Δ14 Da vs acetyl) is the only controlled variable, supported by molecular weight comparison data .

Application
Selection Property
Validation Focus
Lead optimization ADME tuning
Intermediate lipophilicity between N-acetyl and N-butyryl variants
Acyl chain-dependent logP and solubility review
Cocrystal engineering studies
Single directional amide N–H donor with three H-bond acceptors
Supramolecular synthon and polymorph screening review
Metabolic stability profiling
C₂ acyl steric shielding of the amide bond
Acyl chain metabolic ladder review in hepatic microsome assays
Quote Request

Request a Quote for Butyl 4-(propanoylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.